IRX4310 Binding Affinity Advantage Over Endogenous Agonist ATRA at All Three RAR Subtypes
IRX4310 (AGN194310) demonstrates markedly higher equilibrium binding affinity than the natural ligand all-trans retinoic acid (ATRA) across all three retinoic acid receptor subtypes. The Kd values for IRX4310 at RARα, RARβ, and RARγ are 3 nM, 2 nM, and 5 nM respectively, representing a 5.0-fold (RARα), 6.5-fold (RARβ), and 3.6-fold (RARγ) affinity advantage over ATRA . Importantly, IRX4310 shows no measurable binding to RXR subtypes (Kd >10,000 nM), confirming its pan-RAR selectivity within the nuclear receptor superfamily . This affinity profile is essential for experimental designs requiring complete, equipotent blockade of all three RAR subtypes simultaneously.
| Evidence Dimension | Equilibrium binding affinity (Kd in nM) for RARα, RARβ, RARγ, and RXR |
|---|---|
| Target Compound Data | IRX4310 (AGN194310): RARα Kd = 3 nM; RARβ Kd = 2 nM; RARγ Kd = 5 nM; RXRs Kd >10,000 nM |
| Comparator Or Baseline | ATRA (all-trans retinoic acid): RARα Kd = 15 nM; RARβ Kd = 13 nM; RARγ Kd = 18 nM |
| Quantified Difference | IRX4310 affinity advantage: 5.0-fold (RARα), 6.5-fold (RARβ), 3.6-fold (RARγ); undetectable RXR binding vs ATRA |
| Conditions | In vitro radioligand competition binding assay using recombinant RAR and RXR proteins; [3H]-ATRA as tracer |
Why This Matters
Higher receptor occupancy at lower concentrations enables experimental designs that minimize solvent toxicity, reduce off-target nuclear receptor cross-talk, and ensure complete RAR pathway inhibition in mechanistic studies.
